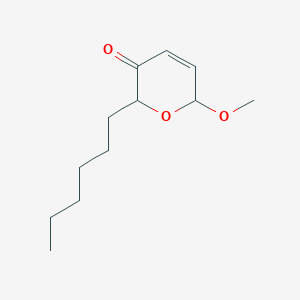

2-Hexyl-6-methoxy-2H-pyran-3(6H)-one

Description

Structural Significance and Research Context of Pyranone Heterocycles

Pyranones are a class of six-membered heterocyclic compounds that contain one oxygen atom and a carbonyl group within an unsaturated ring. wikipedia.org The 2H-pyran-3(6H)-one structure is a notable member of this family, characterized by an α,β-unsaturated ketone system, which is crucial for its chemical reactivity. researchgate.netnih.gov This structural motif is found in numerous natural products and serves as a versatile precursor in synthetic chemistry. nih.govresearchgate.net

Research into pyranone heterocycles is driven by their potential as building blocks for biologically active compounds such as sugar analogues and anticancer drugs. tubitak.gov.tr The inherent reactivity of the pyranone ring, particularly its susceptibility to nucleophilic and electrophilic additions, makes it a powerful tool for synthetic chemists. researchgate.net The synthesis of these compounds often involves methods like the Achmatowicz rearrangement, which transforms furan (B31954) derivatives into functionalized pyranones. tubitak.gov.tr The development of synthetic methodologies, including gold-catalyzed reactions, continues to expand the accessibility and diversity of polycyclic 2H-pyran-3(6H)-ones. researchgate.net

The Role of Substituents in 2H-Pyran-3(6H)-one Derivatives: Focus on the 2-Hexyl and 6-Methoxy Moiety

The properties and reactivity of the 2H-pyran-3(6H)-one core are significantly influenced by the nature of the substituents attached to the ring. The specific placement and characteristics of these substituents can dictate the molecule's stereochemistry and biological activity. researchgate.net

The substituent at the C-2 position plays a critical role in modulating the compound's properties. Studies on various derivatives have shown that the size and nature of the C-2 substituent are directly associated with the antimicrobial activity of certain 6-hydroxy-2H-pyran-3(6H)-ones. researchgate.netnih.gov Specifically, it has been observed that bulkier substituents at the C-2 position can lead to greater antibacterial activity. researchgate.netnih.gov In the case of 2-Hexyl-6-methoxy-2H-pyran-3(6H)-one , the hexyl group represents a non-polar, bulky alkyl chain. Based on established structure-activity relationships, this hexyl moiety would be expected to enhance certain biological activities due to its size.

The substituent at the C-6 position is also pivotal. The presence of a methoxy (B1213986) group at C-6, as in This compound , places the compound into the category of 6-alkoxy-pyran-3-ones. researchgate.net These 6-alkoxy derivatives, along with their 6-hydroxy and 6-acyloxy counterparts, are considered highly useful chiral synthons in the synthesis of various natural products. researchgate.net The methoxy group can influence the electronic properties of the ring and its stereochemical outcomes in addition reactions. researchgate.net

The interplay between the substituents at the C-2 and C-6 positions is crucial. Research on related compounds demonstrates how different combinations of substituents affect their biological profiles. For instance, derivatives with various aryl and alkyl groups at C-2 and hydroxy or methoxy groups at C-6 have shown significant activity against gram-positive bacteria. nih.gov

Table 1: Examples of Substituted 2H-Pyran-3(6H)-one Derivatives and Their Reported Activities

| Compound Name | Substituent at C-2 | Substituent at C-6 | Reported Finding | Reference |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | 2-[4-(Phenylthio)phenyl]-2-methyl | Methoxy | Showed a minimum inhibitory concentration of 1.56 µg/mL against Staphylococcus aureus. | researchgate.netnih.gov |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | 2-[4-(Phenylthio)phenyl]-2-methyl | (p-Nitrobenzoyl)oxy | Showed a minimum inhibitory concentration of 0.75 µg/mL against Streptococcus sp. | researchgate.netnih.gov |

| 2-(Chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one | Chloromethyl | Hydroxy | Synthesized as a building block for further functionalization into biologically active compounds. | tubitak.gov.tr |

This interactive table highlights how modifications at the C-2 and C-6 positions of the pyranone ring can lead to compounds with specific and potent biological activities.

Structure

3D Structure

Properties

CAS No. |

62644-56-8 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

6-hexyl-2-methoxy-2H-pyran-5-one |

InChI |

InChI=1S/C12H20O3/c1-3-4-5-6-7-11-10(13)8-9-12(14-2)15-11/h8-9,11-12H,3-7H2,1-2H3 |

InChI Key |

ZNKRRBNQUWFLGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1C(=O)C=CC(O1)OC |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Hexyl 6 Methoxy 2h Pyran 3 6h One and Analogous Pyran 3 6h Ones

De Novo Chemical Synthesis Methodologies

The construction of the pyran-3(6H)-one core and the introduction of specific substituents are primarily accomplished through a series of well-established and innovative chemical reactions.

Cyclization Reactions for Pyranone Ring Formation

The formation of the pyranone ring is a critical step in the synthesis of these compounds, with several cyclization strategies being employed.

One prominent method is the hetero-Diels-Alder reaction , a powerful tool for the construction of six-membered heterocyclic rings. pnas.orgrsc.orgacs.orgacs.orgrsc.org This reaction typically involves the cycloaddition of a diene with a heterodienophile, such as an aldehyde or ketone. For the synthesis of dihydropyranones, 1-amino-3-siloxy-1,3-butadienes can react with aldehydes to afford the desired pyranone structure. pnas.org The reaction's efficiency can be significantly accelerated by using hydrogen-bonding solvents. pnas.org

Another effective strategy is the Knoevenagel condensation followed by a 6π-electrocyclization . This tandem process can be considered a formal [3+3] cycloaddition. nih.gov It typically involves the reaction of an enal with a 1,3-dicarbonyl compound to form a 1-oxatriene intermediate, which then undergoes electrocyclization to yield the 2H-pyran ring. nih.gov This methodology has been successfully applied to the synthesis of various pyranocoumarins, pyranoquinolinones, and pyranonaphthoquinones. nih.gov

Gold-catalyzed intramolecular cyclization of appropriate precursors also provides a route to polycyclic 2H-pyran-3(6H)-ones. researchgate.net Additionally, ruthenium-catalyzed three-component cascade reactions of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) have been developed for the synthesis of pyranones. organic-chemistry.org

| Reaction Type | Key Reactants | General Outcome | Reference |

|---|---|---|---|

| Hetero-Diels-Alder Reaction | Diene (e.g., 1-amino-3-siloxy-1,3-butadiene) and Aldehyde/Ketone | Forms the dihydropyranone ring | pnas.org |

| Knoevenagel Condensation/6π-Electrocyclization | Enal and 1,3-Dicarbonyl Compound | Tandem reaction to form 2H-pyran ring | nih.gov |

| Gold-Catalyzed Cyclization | Appropriate acyclic precursors | Formation of polycyclic 2H-pyran-3(6H)-ones | researchgate.net |

| Ruthenium-Catalyzed Cascade Reaction | Acrylic acid, ethyl glyoxylate, p-toluenesulfonamide | Three-component reaction to form pyranones | organic-chemistry.org |

Oxidative Approaches to Dihydropyranone Synthesis (e.g., from furan (B31954) derivatives and furfuryl alcohol)

Oxidative transformations of readily available furan derivatives, particularly furfuryl alcohols, are a cornerstone in the synthesis of dihydropyranones. These methods often serve as a key step within broader synthetic sequences like the Achmatowicz rearrangement. The oxidation of the furan ring leads to the formation of the dihydropyranone core. A variety of oxidizing agents can be employed for this transformation, and more recently, photocatalytic methods have emerged as a greener alternative. researchgate.net

Achmatowicz Rearrangement and its Variants in Pyranone Construction

The Achmatowicz rearrangement is a highly effective and widely utilized method for the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones from furfuryl alcohols. researchgate.net This oxidative ring expansion involves the treatment of a furfuryl alcohol with an oxidizing agent, which leads to the formation of the dihydropyranone ring system. The reaction is versatile and allows for the introduction of various substituents on the pyranone core, depending on the starting furfuryl alcohol.

Introduction of Alkyl and Alkoxy Substituents (e.g., Hexyl and Methoxy (B1213986) Groups)

The introduction of specific alkyl and alkoxy groups, such as the hexyl and methoxy moieties in 2-Hexyl-6-methoxy-2H-pyran-3(6H)-one, is a crucial aspect of the synthesis.

Alkylation can be achieved through various methods. For C-alkylation, the Friedel-Crafts reaction, which typically uses alkyl halides and a Lewis acid catalyst like aluminum trichloride, is a classic approach, although it is more common for aromatic systems. wikipedia.org More direct alkylation of pyranone rings can be challenging and may require specific activation or the use of organometallic reagents. Selective N-alkylation of related 4-alkoxy-2-pyridones has been achieved using tetrabutylammonium (B224687) iodide and potassium tert-butoxide, suggesting potential avenues for O-alkylation of pyranones. researchgate.net

Methoxylation , the introduction of a methoxy group, can be accomplished through several strategies. For aromatic systems, palladium-catalyzed ortho-C–H methoxylation of aryl halides has been developed using a polarity-reversed N-O reagent. nih.gov Another approach involves the use of a low-cost cuprous halide catalyst for the methoxylation of aryl or heteroaryl halides. google.com Anodic methoxylation has also been explored for the synthesis of methoxy-containing aromatic compounds. nih.gov The synthesis of 6-methoxy-1-tetralone (B92454) often involves the reaction of anisole (B1667542) with an acylating agent in the presence of a Lewis acid, demonstrating a method for incorporating a methoxy group in a cyclic system. patsnap.comgoogle.com

Stereoselective Synthesis and Enantiomeric Enrichment in Pyranone Scaffolds

The control of stereochemistry is paramount in the synthesis of complex molecules. For pyranone scaffolds, several stereoselective methods have been developed.

Asymmetric hetero-Diels-Alder reactions provide a powerful route to enantiomerically enriched dihydropyranones. pnas.orgacs.org The use of chiral catalysts can induce high levels of stereocontrol in the cycloaddition step. Gold(I)-catalyzed intermolecular [4+2] annulation of propiolates and alkenes has also been shown to produce dihydropyranones with high enantioselectivity. nih.gov

Furthermore, N-heterocyclic carbene (NHC)-catalyzed kinetic resolution of racemic mixtures can furnish tricyclic dihydropyranones with multiple contiguous stereocenters in excellent diastereo- and enantioselectivity. chalmers.se Optically active 2-alkoxy-2H-pyran-3(6H)-ones have been synthesized in one step via a tin(IV) chloride-promoted glycosylation and rearrangement of a chiral starting material derived from D-xylose. nih.gov

| Method | Key Features | Outcome | Reference |

|---|---|---|---|

| Asymmetric Hetero-Diels-Alder Reaction | Use of chiral catalysts | Enantiomerically enriched dihydropyranones | pnas.orgacs.org |

| Gold(I)-Catalyzed [4+2] Annulation | Intermolecular reaction of propiolates and alkenes | Highly enantioselective synthesis of dihydropyranones | nih.gov |

| NHC-Catalyzed Kinetic Resolution | Resolution of racemic mixtures | Tricyclic dihydropyranones with multiple stereocenters | chalmers.se |

| Tin(IV) Chloride-Promoted Glycosylation/Rearrangement | Use of a chiral starting material | Optically active 2-alkoxy-2H-pyran-3(6H)-ones | nih.gov |

Biocatalytic and Photobiocatalytic Routes

In recent years, there has been a growing interest in the development of more sustainable and environmentally friendly synthetic methods. Biocatalysis and photobiocatalysis offer promising alternatives to traditional chemical synthesis.

Lipase-catalyzed synthesis has been explored for the preparation of pyran derivatives. researchgate.netresearchgate.netmdpi.comnih.gov These enzymes can catalyze various transformations, including the formation of carbon-carbon and carbon-oxygen bonds, under mild reaction conditions.

The biocatalytic conversion of furfural (B47365) , a biomass-derived platform chemical, into valuable intermediates is another area of active research. nih.govresearchgate.net Enzymes such as reductases can convert furfural to furfuryl alcohol, which is a key precursor for pyranone synthesis via the Achmatowicz rearrangement.

A photocatalytic method for the preparation of pyranones from furfural alcohols has been developed. researchgate.net This "green" approach utilizes oxygen as the oxidant and is carried out in an aqueous phase under ambient conditions and white light irradiation, offering a more sustainable alternative to traditional oxidation methods. researchgate.net

Enzyme-Mediated Synthesis

Enzymatic catalysis offers a powerful and green alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. Key enzyme classes, such as oxidases and lipases, are instrumental in the synthesis of complex heterocyclic structures, including pyran-3(6H)-ones.

Alcohol Oxidase and Chloroperoxidase Cascades:

A chemoenzymatic cascade involving alcohol oxidase and chloroperoxidase presents a viable route for the oxidation of precursor molecules to form the pyranone ring. wur.nl In such a system, an alcohol oxidase can be employed to oxidize a suitable alcohol substrate, generating hydrogen peroxide in situ. This hydrogen peroxide is then utilized by a chloroperoxidase to catalyze a halogenation and subsequent oxidation or rearrangement cascade, leading to the formation of the heterocyclic core.

While a direct application of this cascade for the synthesis of this compound has not been reported, the principle of enzymatic oxidation is a cornerstone of biocatalysis. For instance, chloroperoxidase has been shown to catalyze the oxidation of various primary alcohols to their corresponding aldehydes. researchgate.net This enzymatic transformation is a critical step that could be integrated into a multi-step synthesis of substituted pyranones.

Lipase-Catalyzed Transesterification:

Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity. researchgate.netnih.gov These properties are particularly valuable in the kinetic resolution of racemic mixtures and the synthesis of optically active compounds.

The application of lipase-catalyzed transesterification has been demonstrated in the synthesis of chiral pyranone precursors. rug.nl For example, the enzymatic acylation of a racemic hydroxy-furanone can lead to an enantioenriched acyloxy-furanone, which can be a key intermediate in the synthesis of pyran-3(6H)-ones. Although this example does not directly yield the target molecule, it showcases the potential of lipases to selectively modify substrates, a strategy that could be adapted for the synthesis of this compound from a suitable precursor. The general mechanism for lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate, which then reacts with an alcohol to yield the new ester. nih.gov

Below is a representative table illustrating the types of conversions achievable with lipase (B570770) catalysis in the synthesis of related heterocyclic compounds.

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (%) | Reference |

| Lipase R (from Penicillium roqueforti) | 5-hydroxy-5H-furan-2-one | Vinyl acetate (B1210297) | Cyclohexane-butyl acetate (1:1) | 90 | >99 | rug.nl |

| Lipase from Candida antarctica | Racemic acetic acid 1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl ester | n-Butanol | n-Hexane | 50 | >99 (for unreacted enantiomer) | rug.nl |

Table 1: Examples of Lipase-Catalyzed Reactions for Heterocyclic Compounds

Photobiocatalytic Transformations

Photobiocatalysis merges the advantages of biocatalysis with photochemical reactions, enabling novel transformations under mild conditions. This approach often involves the use of a photosensitizer that, upon light absorption, can promote a chemical reaction catalyzed by an enzyme.

While specific photobiocatalytic methods for the direct synthesis of this compound are not documented, the principles of this emerging field can be applied to the synthesis of heterocyclic compounds. For instance, photobiocatalytic systems can be designed to generate reactive intermediates that subsequently undergo enzyme-catalyzed cyclization or rearrangement reactions to form the desired heterocyclic scaffold. The combination of light-induced reactions with the high selectivity of enzymes opens up new avenues for the synthesis of complex molecules.

The synthesis of pyranone natural products often involves multi-step sequences where key transformations could potentially be replaced by photobiocatalytic steps to improve efficiency and sustainability. mdpi.com

Chemical Reactivity and Derivatization Chemistry of the 2h Pyran 3 6h One Core

Chemical Transformations of the Pyranone Ring System

The inherent functionalities of the 2H-pyran-3(6H)-one core allow for a diverse range of chemical reactions, enabling modifications to the ring itself and the substituents it carries.

Electrophilic and Nucleophilic Reactivity of Ring Atoms (e.g., C-2, C-4, C-5, C-6)

The electronic nature of the 2H-pyran-3(6H)-one ring dictates the reactivity of its constituent carbon atoms towards electrophiles and nucleophiles. The presence of an α,β-unsaturated ketone system, an enol ether moiety, and an acetal (B89532) at C-6 creates distinct reactive centers.

C-2 and C-6 (Acetal Carbons): The C-2 and C-6 positions are electrophilic. The C-6 carbon, being part of an acetal, is susceptible to nucleophilic attack, particularly under acidic conditions, which can lead to ring opening or substitution of the methoxy (B1213986) group. 2H-Pyran-2-ones, a related class of compounds, are known to be vulnerable to nucleophilic attack at the C-2, C-4, and C-6 positions. clockss.org This reactivity often results in ring-opening and subsequent rearrangements to form new heterocyclic or carbocyclic systems. clockss.org

C-4 (β-Carbon): The C-4 position is highly electrophilic due to its conjugation with the C-3 carbonyl group. This makes it a prime site for nucleophilic conjugate addition (Michael addition). Thiol-based Michael adducts of 2H-pyran-3(6H)-one derivatives have been synthesized, highlighting the susceptibility of the C-4 position to this type of reaction. nih.gov

C-5 (α-Carbon): The reactivity at C-5 is more nuanced. While the C-4/C-5 double bond can react with electrophiles, the enol-ether character also influences its behavior.

The general reactivity of the pyranone core is summarized in the table below.

| Ring Position | Type of Reactivity | Common Reactions |

| C-2 | Electrophilic | Nucleophilic attack (leading to ring opening) |

| C-4 | Electrophilic | Michael (conjugate) addition |

| C-5 | Nucleophilic/Electrophilic | Electrophilic addition, participation in cycloadditions |

| C-6 | Electrophilic | Nucleophilic substitution/ring opening |

Oxidation-Reduction Chemistry of Pyranone Functionalities

The functional groups within the 2H-pyran-3(6H)-one scaffold can undergo various oxidation and reduction reactions.

Reduction: The ketone at the C-3 position can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, the related compound 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one can be reduced to form 6-hydroxy-2-methyl-2H-pyran-3-ol. Catalytic hydrogenation can also be employed to reduce the C-4/C-5 double bond, leading to the corresponding dihydropyranone.

Oxidation: The hydroxyl group in related 6-hydroxy-2H-pyran-3(6H)-ones can be oxidized to a carbonyl group using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), resulting in the formation of a 2H-pyran-3,6-dione. The core structure of 2-Hexyl-6-methoxy-2H-pyran-3(6H)-one is generally stable to oxidation, but strong oxidizing conditions could potentially lead to cleavage of the pyran ring.

A summary of these transformations is presented below.

| Reaction Type | Functional Group | Reagents | Product Type |

| Reduction | C-3 Ketone | NaBH₄, LiAlH₄ | 3-Hydroxy-pyran |

| Reduction | C-4/C-5 Alkene | H₂, Pd/C | Dihydropyranone |

| Oxidation | C-6 Hydroxyl (in analogues) | KMnO₄, CrO₃ | Pyran-3,6-dione |

Substitution Reactions at Heteroatom-Bearing Positions

The C-6 position, bearing the methoxy group, is an acetal and thus a key site for substitution reactions. Under appropriate acidic conditions, the methoxy group can be replaced by other nucleophiles. This allows for the introduction of various alkoxy, aryloxy, or thioalkyl groups at this position, providing a straightforward method for generating a library of analogues. For example, the hydroxyl group in 6-hydroxy-2-methyl-2H-pyran-3(6H)-one can be substituted with halogens or alkyl groups. This principle extends to the methoxy group in the title compound, which can be exchanged with other alcohols or thiols.

Annulation Reactions and Formal Cycloaddition Strategies

The 2H-pyran-3(6H)-one core is a valuable building block in annulation and cycloaddition reactions for the synthesis of more complex polycyclic systems. rsc.org

Diels-Alder Reactions: The electron-deficient C-4/C-5 double bond can act as a dienophile in Diels-Alder reactions with various dienes. nih.govacs.org These cycloadditions can proceed under thermal conditions or be promoted by Lewis acids, often with high diastereoselectivity. nih.govacs.org For example, optically active 2-alkoxy-2H-pyran-3(6H)-ones have been successfully employed as dienophiles in Diels-Alder reactions with dienes like 2,3-dimethylbutadiene and butadiene. nih.govacs.org Lewis acid promotion of these reactions can lead to higher yields (~80%) and diastereoselectivities (>94%). acs.org

[3+3] Annulation: The pyranone scaffold can also participate in formal [3+3] annulation strategies. For instance, 2H-pyrans can be constructed on a 1-oxa- or 1-azacyclohexane-2,4-dione core through a Knoevenagel condensation with enals followed by a 6π-electrocyclization, demonstrating a formal [3+3] approach. researchgate.net Other novel alkyne-assisted oxa-[3+3] annulation reactions have been developed to synthesize substituted 2H-pyrans. rsc.org

Oxidopyrylium Ylide Formation: Derivatives of 2H-pyran-3(6H)-ones can serve as precursors to oxidopyrylium ylides, which are reactive intermediates for [3+2] cycloaddition reactions, enabling the construction of bicyclic systems. researchgate.net

Synthesis and Characterization of Pyranone Derivatives

The synthesis of derivatives of this compound can be achieved by modifying the existing functional groups or by elaborating the side chains.

Elaboration of the 2-Hexyl and 6-Methoxy Moieties

Modification of the 2-hexyl and 6-methoxy groups allows for fine-tuning the properties of the molecule.

2-Hexyl Moiety: The hexyl side chain can be functionalized to introduce other chemical groups. While direct functionalization of the alkyl chain can be challenging, strategies involving the synthesis of analogues with different C-2 substituents are common. Research has shown that the size and nature of the substituent at C-2 can significantly influence the biological activity of 6-hydroxy-2H-pyran-3(6H)-one derivatives. nih.gov For instance, bulkier substituents at C-2 have been associated with greater antibacterial activity. nih.gov The introduction of functional groups, such as phenylthio or benzenesulfonyl moieties, into the C-2 substituent has also been explored. nih.gov The effect of hexyl side chains on molecular conformation and solid-state packing is a known phenomenon in other classes of organic molecules, suggesting that variations in this chain could impact the physical properties of the pyranone. rsc.org

6-Methoxy Moiety: As discussed in section 3.1.3, the 6-methoxy group can be substituted by reacting the pyranone with different nucleophiles under acidic catalysis. This allows for the synthesis of a wide range of 6-alkoxy or 6-aryloxy derivatives. The synthesis of various O-substituted derivatives of a related natural product, 6-hydroxymethyl-4-methoxy-2H-pyran-2-one, has been reported, demonstrating the feasibility of modifying substituents attached to the pyranone core. researchgate.net

The table below summarizes potential derivatization strategies for the side chains.

| Moiety | Derivatization Strategy | Potential New Groups |

| 2-Hexyl | Synthesis of analogues | Branched alkyl, cyclic, aryl-alkyl chains |

| 6-Methoxy | Acid-catalyzed substitution | Ethoxy, benzyloxy, alkylthio groups |

Michael Addition Reactions and Retro-Michael Processes

The inherent chemical reactivity of the 2H-pyran-3(6H)-one core is significantly influenced by the presence of an α,β-unsaturated ketone system. This functionality renders the C5 position of the pyranone ring electrophilic and susceptible to conjugate addition by a variety of nucleophiles, a transformation known as the Michael addition. The reversibility of this reaction, termed the retro-Michael process, is also a key characteristic of the adducts formed, particularly with certain nucleophiles.

The Michael addition to the 2H-pyran-3(6H)-one scaffold provides a versatile synthetic route for the introduction of diverse substituents at the C5 position, leading to a wide array of derivatives with potentially novel properties. This reaction typically proceeds by the attack of a soft nucleophile on the β-carbon (C5) of the conjugated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-adduct.

A notable application of this reactivity is in the synthesis of complex molecules, including thiodisaccharides, through the addition of thiol nucleophiles. researchgate.net The general reactivity of the α,β-unsaturated ketone within the pyranone ring system has been a subject of synthetic exploration.

Below is an illustrative data table summarizing typical Michael addition reactions to a generic 2-alkyl-6-methoxy-2H-pyran-3(6H)-one, based on established methodologies for similar α,β-unsaturated systems.

| Nucleophile | Reagent/Catalyst | Solvent | Product | Yield (%) |

| Thiophenol | Triethylamine | Dichloromethane | 5-(Phenylthio)-2-hexyl-6-methoxy-tetrahydropyran-3-one | 85-95 |

| Benzylamine | None | Ethanol | 5-(Benzylamino)-2-hexyl-6-methoxy-tetrahydropyran-3-one | 70-80 |

| Diethyl malonate | Sodium ethoxide | Ethanol | Diethyl 2-(2-hexyl-6-methoxy-5-oxotetrahydropyran-3-yl)malonate | 65-75 |

Note: The data in this table is representative of typical Michael addition reactions and is intended for illustrative purposes.

The retro-Michael reaction, the reverse of the conjugate addition, involves the fragmentation of the Michael adduct back to the original α,β-unsaturated ketone and the nucleophile. This process is often observed with adducts derived from thiol nucleophiles and can be influenced by factors such as heat and pH. The propensity of a Michael adduct to undergo a retro-Michael reaction is dependent on the stability of the adduct and the reaction conditions.

In the context of biological activity, it has been suggested that the antimicrobial effects of certain thiol adducts of 2H-pyran-3(6H)-one derivatives may be a consequence of a retro-Michael reaction, which releases the parent, active α,β-unsaturated ketone. nih.gov This highlights the dynamic nature of the C-S bond in these adducts and the potential for the controlled release of the active pyranone core.

The following table outlines key research findings related to the Michael addition and retro-Michael processes involving the 2H-pyran-3(6H)-one core.

| Research Focus | Key Findings |

| Synthesis of Thiol Adducts | The 2H-pyran-3(6H)-one core readily undergoes Michael addition with various thiol-containing compounds, providing a straightforward method for the synthesis of C-S bond-containing pyranone derivatives. |

| Reversibility of Thiol Addition | The Michael adducts formed from the reaction of thiols with 2H-pyran-3(6H)-ones can exhibit thermal lability, undergoing a retro-Michael reaction to regenerate the starting materials. |

| Stereoselectivity | The stereochemical outcome of the Michael addition can be influenced by the substituents on the pyranone ring and the nature of the nucleophile, potentially leading to the formation of diastereomeric products. |

| Biological Implications | The biological activity of thiol adducts may be linked to their ability to undergo a retro-Michael reaction, suggesting a pro-drug-like behavior where the active compound is released under specific conditions. nih.gov |

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental data for the specific compound This compound is not available in publicly accessible scientific databases and publications.

The creation of a scientifically accurate article with detailed research findings and data tables, as per the user's request, is therefore not possible. Generating such an article would require speculating on data or using information from structurally different molecules, which would be scientifically inaccurate and misleading.

To fulfill the request, specific experimental data from NMR, Mass Spectrometry, FT-IR, UV, and ECD analyses performed directly on "this compound" would be required. As this information could not be located, the requested article cannot be generated.

Structural Elucidation and Conformational Analysis of 2h Pyran 3 6h One Systems

Stereochemical Characterization Methods

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is an indispensable technique for the unambiguous determination of molecular structures in the solid state. For pyranone systems, it provides precise information on bond lengths, bond angles, and the conformation of the heterocyclic ring, as well as the relative and absolute stereochemistry of chiral centers.

In analogous substituted pyran systems that have been studied crystallographically, the 2H-pyran-3(6H)-one ring typically adopts a conformation that minimizes steric interactions between its substituents. The presence of sp²-hybridized carbons at the C3, C4, and C5 positions influences the ring to adopt a flattened 'sofa' or 'half-chair' conformation. The specific conformation is largely dictated by the nature and orientation of the substituents at the C2 and C6 positions.

A hypothetical representation of key crystallographic parameters, based on typical values for similar organic molecules, is presented in the table below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1280 |

| Z | 4 |

Note: This data is illustrative and not based on experimental results for 2-Hexyl-6-methoxy-2H-pyran-3(6H)-one.

Computational Chemistry Approaches to Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the conformational landscape of molecules, complementing experimental techniques like X-ray crystallography. rsc.org DFT calculations can predict the relative energies of different conformers, providing insights into the most stable geometries in the gas phase or in solution.

For this compound, computational studies would be invaluable in exploring the conformational preferences of the pyranone ring and the rotational barriers of the hexyl and methoxy (B1213986) substituents. DFT calculations have been successfully employed to corroborate the preference of talose analogues to adopt a 4C₁-like conformation. beilstein-journals.orgnih.gov Such studies on the title compound would likely involve a systematic search of the conformational space to identify low-energy structures.

The interplay between the stereoelectronic effects of the methoxy group at the anomeric center (the anomeric effect) and the steric bulk of the hexyl group would be a central focus of such a computational investigation. The anomeric effect generally favors an axial orientation for an electronegative substituent at C6, but this could be counteracted by steric hindrance from the hexyl group at C2.

A computational analysis of 2H-pyran-2-one analogues has been performed using DFT calculations to understand their reactivity properties. mdpi.com A similar approach for this compound would involve optimizing the geometry of various possible diastereomers and conformers to determine their relative stabilities. The results of these calculations could predict the most likely conformation to be observed experimentally.

Below is a table summarizing the expected focus of a computational study on this molecule.

| Computational Method | Focus of Investigation | Predicted Outcome |

| Density Functional Theory (DFT) | Conformational analysis of the pyranone ring | Identification of the lowest energy conformer (e.g., half-chair, sofa) |

| DFT | Rotational barriers of C2-hexyl and C6-methoxy bonds | Determination of preferred substituent orientations and energetic penalties for rotation |

| DFT | Relative energies of diastereomers | Prediction of the most stable stereoisomer |

Mechanistic Insights into the Biological Activity of 2h Pyran 3 6h One Derivatives

Molecular Mechanisms of Antimicrobial Action

The antimicrobial properties of 2H-pyran-3(6H)-one derivatives are intricately linked to their chemical structure, particularly the presence of an α,β-unsaturated carbonyl system. This reactive moiety is a key player in the compound's ability to interfere with essential life processes in microorganisms.

Importance of the α,β-Enone System in Bioactivity

The α,β-enone system within the 2H-pyran-3(6H)-one scaffold is fundamental to its biological activity. This structural feature functions as a Michael acceptor, rendering the molecule susceptible to nucleophilic attack. This reactivity is considered a cornerstone of its antimicrobial action. The electrophilic nature of the β-carbon in the α,β-unsaturated carbonyl system allows for covalent bond formation with biological nucleophiles, leading to the disruption of cellular functions and, ultimately, microbial cell death.

Structure-Activity Relationships (SAR) Governing Antimicrobial Efficacy

The antimicrobial potency of 2H-pyran-3(6H)-one derivatives is significantly influenced by the nature of the substituents at the C-2 and C-6 positions of the pyran ring. Research has demonstrated that the bulkiness of the substituent at the C-2 position is directly correlated with increased antibacterial activity. nih.gov In the case of 2-Hexyl-6-methoxy-2H-pyran-3(6H)-one, the hexyl group at the C-2 position, being a relatively bulky alkyl chain, is therefore anticipated to contribute positively to its antimicrobial efficacy.

The substituent at the C-6 position also modulates the biological activity. While many studies have focused on 6-hydroxy derivatives, the presence of a methoxy (B1213986) group at C-6, as seen in the target compound, also influences the molecule's properties. For instance, a derivative identified as 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one has demonstrated a significant minimum inhibitory concentration against Staphylococcus aureus. nih.gov This indicates that the 6-methoxy substitution is compatible with potent antibacterial activity.

| Substituent Position | Substituent Type | Observed Effect on Antimicrobial Activity |

|---|---|---|

| C-2 | Increasing bulkiness (e.g., Hexyl group) | Generally leads to greater antibacterial activity. nih.gov |

| C-6 | Methoxy group | Derivatives with this substitution have shown significant antimicrobial effects. nih.gov |

Interactions with Biological Targets

The primary mechanism of antimicrobial action for compounds containing an α,β-enone system is believed to be their interaction with thiol-containing molecules within the microbial cell. Essential biomolecules such as the amino acid cysteine and coenzyme A contain reactive thiol (-SH) groups that can act as nucleophiles in a Michael addition reaction with the pyranone. nih.gov

This covalent modification of critical enzymes and proteins can lead to their inactivation, thereby disrupting vital metabolic pathways such as cellular respiration and protein synthesis. The formation of these adducts effectively neutralizes the function of these essential molecules, leading to a cascade of events that culminates in the inhibition of microbial growth and proliferation. While direct evidence for the interaction of this compound with these specific thiols is yet to be established, the reactivity of its core structure strongly suggests this as a plausible mechanism.

Proposed Mechanisms of Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Certain pyranone derivatives have demonstrated the capacity to counteract this process.

Role in Free Radical Scavenging and Inhibition of Oxidative Stress Pathways

The antioxidant activity of many phenolic compounds, including some pyranone derivatives, is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. This process is particularly efficient in compounds containing hydroxyl (-OH) groups.

Mechanisms Underlying Cytotoxic Effects

In addition to their antimicrobial and antioxidant properties, certain pyranone derivatives have been investigated for their potential as cytotoxic agents against cancer cells. The underlying mechanisms are thought to be multifaceted, often involving the induction of programmed cell death, or apoptosis.

The α,β-unsaturated carbonyl moiety, so crucial for antimicrobial activity, is also implicated in the cytotoxic effects of these compounds. This reactive center can interact with various cellular targets, including proteins and nucleic acids, leading to cellular damage and the initiation of apoptotic pathways. For instance, some α,β-unsaturated lactones have been shown to induce DNA damage and interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair. This disruption of DNA integrity can trigger cell cycle arrest and apoptosis in cancer cells.

The lipophilicity of the molecule, influenced by substituents such as the C-2 hexyl group, can also play a role in its cytotoxic profile by affecting its ability to traverse cell membranes and accumulate within the cell. While the specific cytotoxic mechanisms of this compound have not been extensively studied, its structural features suggest that it may share similar modes of action with other bioactive α,β-unsaturated pyranones.

| Compound Name |

|---|

| This compound |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one |

| Cysteine |

| Coenzyme A |

Identification of Molecular Targets

The biological activities of 2H-pyran-3(6H)-one derivatives and related pyran-containing compounds stem from their interactions with specific molecular targets. While the precise targets for every derivative are not universally defined, research has identified key macromolecules, including enzymes like protein kinases, as being modulated by this class of compounds. The mechanism of action for compounds like 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is understood to involve interactions with various enzymes and receptors.

Investigations into the broader class of pyranones and their analogues have revealed inhibitory activity against phosphatidylinositol 3-kinase-related kinases (PIKKs). Specifically, structure-activity relationship studies have been conducted on pyran-4-ones, thiopyran-4-ones, and pyridin-4-ones for their inhibition of DNA-dependent protein kinase (DNA-PK) and Ataxia Telangiectasia Mutated (ATM) kinase. acs.org These studies identified a 2-morpholin-4-yl-6-thianthren-1-yl-pyran-4-one as a highly potent and selective inhibitor of ATM kinase. acs.org

Furthermore, related heterocyclic structures incorporating a pyran ring have been shown to target other protein kinases. A series of novel thiapyran-pyrimidine derivatives were synthesized and found to exhibit excellent activity and selectivity against the Epidermal Growth Factor Receptor (EGFR) T790M/L858R mutant. nih.gov The most promising compound from this series demonstrated significant antiproliferative activity and was identified as a promising EGFR inhibitor. nih.gov Although these are not 2H-pyran-3(6H)-one structures, they illustrate the potential for pyran-containing scaffolds to be developed as protein kinase inhibitors.

Table 1: Examples of Molecular Targets for Pyran Derivatives and Related Compounds

| Compound Class | Specific Target | Observed Effect |

|---|---|---|

| Pyran-4-ones / Thiopyran-4-ones | DNA-dependent protein kinase (DNA-PK) | Inhibition |

| Pyran-4-ones | Ataxia Telangiectasia Mutated (ATM) kinase | Potent and selective inhibition |

| Thiapyran-pyrimidine derivatives | EGFRT790M/L858R | Excellent activity and selectivity |

Stereochemistry and Biological Activity Correlation

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that dictates the biological activity of 2H-pyran-3(6H)-one derivatives. The specific orientation of substituents on the chiral centers of the pyranone ring can significantly influence how the molecule interacts with its biological target, leading to substantial differences in efficacy between stereoisomers. Optically active 6-alkoxy-2H-pyran-3(6H)-ones are recognized as valuable chiral synthons, where the stereochemistry of substituents heavily influences nucleophilic and electrophilic addition reactions. researchgate.net

A clear example of stereochemistry influencing biological activity is found in studies of the four stereoisomers of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one. The phytotoxicity of these isomers was evaluated against lettuce and Italian ryegrass. In tests on Italian ryegrass seedlings, the (6S,2´R) isomer demonstrated the most potent and stereospecific activity, particularly against the roots, showing a significant difference in efficacy compared to the other three stereoisomers. researchgate.net

The impact of stereochemistry is also evident in the cytotoxic activity of these compounds against various cell lines. The cytotoxicities of the four stereoisomers of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one were evaluated against cancer cells (HL-60, HeLa) and insect cells (Sf9). researchgate.net Research into the structure-activity relationship revealed that modifying or removing the hydroxyl group at the 2'-position had a significant, stereoisomer-dependent effect on cytotoxicity. For instance, the 2'-dehydroxy derivative of the (6R,2'R)- and (6R,2'S)-isomers showed the highest activity against HeLa cells, with an IC50 value of 1.4 μM. researchgate.netresearchgate.net This highlights that both the configuration at the C-6 of the pyran ring and the configuration of the side chain are crucial for biological function.

Table 2: Cytotoxicity of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one Stereoisomers and Derivatives

| Compound / Derivative | Configuration | Cell Line | IC50 (μM) |

|---|---|---|---|

| 1 | (6R,2'R) | HeLa | >100 |

| 1 | (6R,2'S) | HeLa | >100 |

| 1 | (6S,2'R) | HeLa | 69 |

| 1 | (6S,2'S) | HeLa | >100 |

| 2'-dehydroxy of 1 | (6R) | HeLa | 1.4 |

| 1 | (6R,2'R) | HL-60 | 38 |

| 1 | (6R,2'S) | HL-60 | 44 |

| 1 | (6S,2'R) | HL-60 | 25 |

| 1 | (6S,2'S) | HL-60 | 26 |

| Phenyl derivative 7 | Not Specified | Sf9 | 8.0 |

Data sourced from research on the cytotoxicities of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one stereoisomers. researchgate.net

Natural Occurrence and Biosynthetic Investigations of Pyran 3 6h Ones

Isolation and Identification from Biological Sources (e.g., plants, fungi)

Fungi are a rich source of pyranone compounds. For instance, a variety of pyran-2-one derivatives have been isolated from a marine-sourced fungus, Penicillium restrictum. The chemical diversity of these compounds was found to be influenced by the culture conditions, particularly the presence of mussel extract, which induced the production of a high variety of pyran-2-ones ird.fr. This highlights the role of environmental cues in the production of these secondary metabolites. Another example includes the isolation of a new 5,6-dihydropyran-2-one, named diplopyrone C, from the fungus Diplodia corticola, which was recovered from cork oak (Quercus suber) nih.govmdpi.com. Furthermore, 6-pentyl-2H-pyran-2-one is a well-known bioactive secondary metabolite isolated from Trichoderma viride mdpi.com.

While less frequent, pyranone structures have also been identified in plants. One such example is the isolation of 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one, also known as opuntiol, from the cactus species Opuntia dillenii researchgate.net. The isolation of these compounds typically involves extraction from the biological source using organic solvents, followed by various chromatographic techniques to purify the individual compounds. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed for structural elucidation.

The following table summarizes representative examples of naturally occurring pyranone derivatives isolated from fungal and plant sources.

| Compound Name | Source Organism | Biological Source Type |

| 5,6-dihydro-6S-hydroxymethyl-4-methoxy-2H-pyran-2-one | Penicillium restrictum | Fungus |

| Diplopyrone C | Diplodia corticola | Fungus |

| 6-pentyl-2H-pyran-2-one | Trichoderma viride | Fungus |

| Opuntiol (6-Hydroxymethyl-4-methoxy-2H-pyran-2-one) | Opuntia dillenii | Plant (Cactaceae) |

Elucidation of Biosynthetic Pathways and Precursors

The biosynthesis of pyranones in nature is predominantly achieved through the polyketide pathway. This pathway is a major route for the production of a wide array of secondary metabolites in bacteria, fungi, and plants. The core of this process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs) nih.govwikipedia.org.

The general mechanism of pyranone biosynthesis via the polyketide pathway involves the stepwise condensation of simple carboxylic acid-derived units, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit wikipedia.org. The PKS enzyme facilitates the sequential addition of these units to a growing polyketide chain. The length and initial pattern of reduction, dehydration, and further modification of the polyketide chain are determined by the specific domains present in the PKS enzyme complex.

For the formation of a pyranone ring, a triketide intermediate is often involved nih.govnih.govacs.org. This linear precursor, assembled by the PKS, undergoes an intramolecular cyclization and dehydration to form the characteristic six-membered heterocyclic ring of the pyranone core. The diversity of naturally occurring pyranones arises from the use of different starter and extender units, the extent of reduction of the keto groups during chain elongation, and subsequent tailoring reactions such as methylation, hydroxylation, and glycosylation, which are catalyzed by other enzymes encoded in the biosynthetic gene cluster.

In plants, a key enzyme in the biosynthesis of certain pyrone derivatives has been identified in Gerbera hybrida. This enzyme, a polyketide synthase, utilizes acetyl-CoA and two molecules of malonyl-CoA to construct the pyrone backbone of compounds like gerberin and parasorboside researchgate.net. This discovery highlights that enzymes related to chalcone synthase, a key enzyme in flavonoid biosynthesis, are also involved in the production of a broader range of plant polyketides than previously understood researchgate.net.

The elucidation of these biosynthetic pathways often involves a combination of techniques, including isotopic labeling studies to trace the incorporation of precursors, genetic knockout experiments to identify the genes involved in the pathway, and in vitro enzymatic assays to characterize the function of specific enzymes.

The table below outlines the key precursors and enzyme type involved in the general biosynthetic pathway of pyranones.

| Precursor (Starter Unit) | Precursor (Extender Unit) | Key Enzyme Type | Resulting Core Structure |

| Acetyl-CoA | Malonyl-CoA | Polyketide Synthase (PKS) | Pyranone Ring |

Advanced Applications of 2h Pyran 3 6h Ones in Chemical and Medicinal Chemistry Research

Role as Chiral Building Blocks and Synthetic Intermediates for Complex Molecules

Optically active 2H-pyran-3(6H)-ones, particularly those with alkoxy substituents at the C-6 position like 2-Hexyl-6-methoxy-2H-pyran-3(6H)-one, are highly valued as chiral synthons. researchgate.net Their utility stems from the multiple functionalities present in the molecule, which allow for stereocontrolled transformations into a variety of complex natural products. researchgate.net The 2H-pyran ring is a key intermediate in the construction of numerous natural product structures. nih.gov

These pyranone derivatives can be synthesized in optically active forms, for instance, through tin(IV) chloride-promoted glycosylation and rearrangement of derivatives of D-xylose. researchgate.netnih.gov Once formed, these chiral intermediates serve as dienophiles in stereoselective reactions like Diels-Alder cycloadditions. nih.gov The approach of the diene is typically directed to the less sterically hindered face of the pyranone, leading to high diastereoselectivity in the formation of complex polycyclic adducts. nih.gov This controlled introduction of new stereocenters is fundamental in the total synthesis of intricate natural molecules.

The enantiomeric forms of related tetrahydropyran (B127337) alcohols are also recognized as potential chiral building blocks for the stereoselective synthesis of natural terpenes and fragrances, such as linaloyl oxide. mdpi.com This highlights the broad applicability of the pyranone core in accessing a diverse range of target molecules.

Table 1: Applications of 2H-Pyran-3(6H)-ones as Synthetic Intermediates

| Intermediate Class | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Optically Active 6-Alkoxy-2H-pyran-3(6H)-ones | Diels-Alder Cycloaddition | Polycyclic Adducts | nih.gov |

| 2H-Pyran-3(6H)-ones | Michael Addition | Functionalized Adducts | researchgate.net |

| 2H-Pyran-3(6H)-ones | Nucleophilic/Electrophilic Addition | Racemic Monosaccharides | researchgate.net |

| Tetrahydropyran Derivatives | Stereospecific Cyclization | Natural Terpenes | mdpi.com |

Scaffold for the Development of Novel Heterocyclic Systems

The 2H-pyran-3(6H)-one framework is not only an intermediate for natural product synthesis but also a powerful scaffold for the construction of a wide array of novel heterocyclic compounds. imist.ma The reactivity of the pyranone ring allows for its transformation into different heterocyclic systems through rearrangement reactions involving various nucleophiles. imist.ma

Pyran-2-one derivatives, a closely related class, are extensively used as precursors in organic synthesis. imist.ma They can undergo ring-opening and subsequent recyclization reactions with reagents like hydrazines, hydroxylamine, and various amino-heterocycles to yield diverse structures such as pyrazoles, isoxazoles, pyridones, pyrimidines, and benzodiazepines. imist.ma This versatility makes the pyranone core a valuable starting point for generating libraries of heterocyclic compounds for drug discovery. orientjchem.org

For example, studies have shown that 2H-pyran-2-ones can be transformed into highly functionalized spirocyclic ketals and subsequently into 2-tetralones, which are important precursors for pharmacologically active molecules. mdpi.com The ability to readily access such diverse and complex scaffolds underscores the importance of pyranones in synthetic and medicinal chemistry. imist.mamdpi.com

Table 2: Heterocyclic Systems Derived from Pyranone Scaffolds

| Reagent | Resulting Heterocycle | Reference |

|---|---|---|

| Hydrazines | Pyrazoles, Pyridazines | imist.ma |

| Hydroxylamine | Isoxazoles | imist.ma |

| Amines/Ammonia | Pyridones | imist.ma |

| o-Phenylenediamine | Benzodiazepines | imist.ma |

| 1,4-Cyclohexanedione monoethylene ketal | Spirocyclic Ketals, 2-Tetralones | mdpi.com |

Strategies for Medicinal Compound Synthesis

The 2H-pyran-3(6H)-one moiety is a key pharmacophore in the development of new therapeutic agents due to its association with a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects. nih.govarabjchem.org The synthesis of derivatives of this core structure is a key strategy in medicinal chemistry.

Structure-activity relationship (SAR) studies on 2H-pyran-3(6H)-one derivatives have revealed crucial insights for designing medicinally active compounds. The α,β-unsaturated ketone (enone) system within the ring is considered essential for certain biological activities, such as antimicrobial effects. nih.gov The nature and size of the substituents at the C-2 and C-6 positions significantly modulate this activity. nih.gov For instance, research on various 6-hydroxy-2H-pyran-3(6H)-ones demonstrated that bulkier substituents at the C-2 position can lead to greater antibacterial activity against gram-positive bacteria. nih.gov This suggests that the 2-hexyl group in this compound could play a significant role in determining its biological profile.

Furthermore, pyranone derivatives isolated from natural sources, such as the endophytic fungus Phoma sp., have exhibited moderate cytotoxic effects against human leukemia (HL-60) cells. frontiersin.org The variation in side-chain substituents on these natural pyranones was shown to influence the potency of the cytotoxic activity. frontiersin.org This highlights the strategy of modifying the substituents on the pyranone scaffold, such as the hexyl and methoxy (B1213986) groups, to optimize therapeutic efficacy.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| D-xylose |

| Linaloyl oxide |

| Pyrazoles |

| Isoxazoles |

| Pyridones |

| Pyrimidines |

| Benzodiazepines |

| 2-tetralones |

| Spirocyclic ketals |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.